molecular formula C7H5BrN2O B8190695 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

Katalognummer: B8190695
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: WJVZWFCEQLNBGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-c]pyridin-3-one core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one typically involves the bromination of 1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions . The reaction proceeds with high selectivity and yields the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors to handle the exothermic nature of the bromination reaction .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4-bromo derivatives of pyrrolo[3,4-c]pyridine exhibit potential anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:

  • Mechanism : The compound targets specific pathways involved in tumor growth and proliferation.
  • Case Study : A study demonstrated that certain derivatives exhibited cytotoxic effects against ovarian and breast cancer cells while showing limited toxicity towards noncancerous cells, indicating a selective action against cancerous tissues .

Antidiabetic Effects

Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their ability to enhance insulin sensitivity and lower blood glucose levels:

  • Mechanism : These compounds stimulate glucose uptake in muscle and fat cells.
  • Case Study : Compounds with phenoxy substituents at the 4-position showed significant improvements in insulin sensitivity, making them potential candidates for diabetes management .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives have been explored against various pathogens:

  • Mechanism : These compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Case Study : Some derivatives demonstrated effective inhibition against mycobacterial strains, suggesting their application in treating infections caused by resistant bacteria .

Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AnticancerInhibition of tumor growthSelective cytotoxicity against cancer cells
AntidiabeticEnhanced glucose uptakeImproved insulin sensitivity in diabetic models
AntimicrobialDisruption of bacterial metabolismEffective against resistant mycobacterial strains

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile intermediate in the synthesis of complex molecules .

Biologische Aktivität

4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one (CAS No. 913393-94-9) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5BrN2_2O
  • Molecular Weight : 213.03 g/mol
  • Density : 1.8 g/cm³
  • Boiling Point : Approximately 357.1 °C at 760 mmHg

1. Anticancer Activity

Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Effect
Ovarian CancerModerateCytotoxicity observed
Breast CancerLimitedMinimal toxicity
Non-cancerous Cardiac CellsLowLimited toxicity

The compound's mechanism involves the inhibition of specific enzymes critical for tumor growth and survival, such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway inhibitors) .

2. Enzyme Inhibition

This compound has been identified as a selective inhibitor of PKMYT1, an important regulator in the DNA damage response pathway:

  • Selectivity : Exhibits a 50-fold selectivity over WEE1 kinase.
  • Mechanism : It binds competitively to the active site of PKMYT1, preventing its phosphorylation activity.

This selectivity suggests its potential for targeted cancer therapy with reduced side effects compared to non-selective inhibitors .

3. Other Therapeutic Potentials

The compound has also shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated activity against mycobacterial infections.
  • Analgesic Properties : Modifications of the pyrrolo[3,4-c]pyridine structure have been explored for potential analgesic effects in animal models, though results have been variable .

Case Studies

Several case studies have assessed the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Researchers synthesized various derivatives and tested their cytotoxicity against ovarian and breast cancer cell lines.
    • Results indicated that specific modifications to the bromine substitution enhanced cytotoxic effects while maintaining lower toxicity in non-cancerous cells.
  • Inhibition of PKMYT1 :
    • A series of analogs were tested for their ability to inhibit PKMYT1.
    • The most potent inhibitors showed significant reductions in cancer cell proliferation in vitro.

Eigenschaften

IUPAC Name

4-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-5-4(1-2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVZWFCEQLNBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)C(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar manner to Step 4 of Example 16, 4-bromo-1-hydroxy-2-(1-methyl-1-phenylethyl)-1,2-dihydropyrrolo[3,4-c]pyridine-3-one (239 mg, 0.688 mmol) was dissolved in nitromethane (12 mL), and the solution was treated with trifluoroacetic acid (1.17 mL, 15.1 mmol) and triethylsilane (0.440 mL, 2.75 mmol), followed by purification by preparative thin-layer chromatography (chloroform/methanol=15/1) to obtain 4-bromo-1,2-dihydropyrrolo[3,4-c]pyridine-3-one (49.1 mg, yield 34%).
Name
4-bromo-1-hydroxy-2-(1-methyl-1-phenylethyl)-1,2-dihydropyrrolo[3,4-c]pyridine-3-one
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.